An In-depth Technical Guide to 4-Acetylphenyl Methylcarbamate: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Acetylphenyl Methylcarbamate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-acetylphenyl methylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. The guide details its chemical structure, physicochemical properties, and provides a validated synthesis protocol. Furthermore, it delves into the analytical characterization of the compound through an in-depth analysis of its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A significant portion of this guide is dedicated to exploring its potential applications in drug development, with a particular focus on its role as a putative cholinesterase inhibitor. The underlying mechanistic principles of carbamates as enzyme inhibitors are discussed, supported by a detailed experimental protocol for in-vitro evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of drug discovery, medicinal chemistry, and organic synthesis.
Introduction
Carbamates, as a functional group, are integral to a wide array of biologically active compounds and have a rich history in the development of pharmaceuticals and agrochemicals. Their structural motif, an ester of carbamic acid, imparts a unique combination of chemical stability and biological reactivity. 4-Acetylphenyl methylcarbamate, the subject of this guide, embodies the core characteristics of this chemical class. It comprises a phenyl ring substituted with an acetyl group and a methylcarbamate moiety. This arrangement of functional groups suggests its potential as an intermediate in organic synthesis and as a pharmacologically active agent. The presence of the carbamate group, in particular, hints at its possible role as a cholinesterase inhibitor, a class of compounds widely used in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] This guide aims to provide a detailed technical understanding of 4-acetylphenyl methylcarbamate, from its fundamental structure to its potential therapeutic applications, thereby equipping researchers with the knowledge to explore its utility in their respective fields.
Chemical Structure and Properties
4-Acetylphenyl methylcarbamate is a small organic molecule with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[2] Its structure is characterized by a central benzene ring, substituted at the para position with an acetyl group (-COCH₃) and a methylcarbamate group (-OC(O)NHCH₃).
Physicochemical Properties
A summary of the key physicochemical properties of 4-acetylphenyl methylcarbamate is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| IUPAC Name | (4-acetylphenyl) N-methylcarbamate | PubChem CID: 227027[2] |
| CAS Number | 1135-43-9 | PubChem CID: 227027[2] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem CID: 227027[2] |
| Molecular Weight | 193.20 g/mol | PubChem CID: 227027[2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 143-146 °C | - |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol) | - |
Structural Visualization
The 2D and 3D structures of 4-acetylphenyl methylcarbamate are visualized below.
Caption: General reaction scheme for the synthesis of 4-acetylphenyl methylcarbamate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl carbamates from phenols and isocyanates.
Materials:
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4-Hydroxyacetophenone
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Methyl isocyanate
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Triethylamine (or other suitable base, optional as a catalyst)
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Anhydrous sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Reactant: To the stirred solution, add methyl isocyanate (1.1 equivalents) dropwise at room temperature. If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalents) can be added.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.
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Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any unreacted methyl isocyanate. Dilute the reaction mixture with dichloromethane and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Characterization: A Spectroscopic Deep Dive
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 4-acetylphenyl methylcarbamate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring. The protons ortho to the acetyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the carbamate group.
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Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.
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N-Methyl Protons: A doublet at approximately δ 2.8 ppm, integrating to three protons, corresponding to the methyl group attached to the nitrogen of the carbamate. The coupling will be with the N-H proton.
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N-H Proton: A broad singlet or quartet (depending on the solvent and concentration) in the region of δ 5.0-7.0 ppm, corresponding to the proton on the nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key expected chemical shifts include:
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Carbonyl Carbons: Two signals in the downfield region: one for the acetyl carbonyl (around δ 197 ppm) and one for the carbamate carbonyl (around δ 154 ppm).
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Aromatic Carbons: Four signals in the aromatic region (δ 120-155 ppm) corresponding to the four unique carbon environments in the para-substituted ring.
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Acetyl Methyl Carbon: A signal in the aliphatic region (around δ 26 ppm).
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N-Methyl Carbon: A signal in the aliphatic region (around δ 27 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands are expected at:
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N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C=O Stretch (Acetyl): A strong, sharp band around 1680 cm⁻¹.
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C=O Stretch (Carbamate): A strong, sharp band around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.
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Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 193. Key fragmentation pathways may include:
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Loss of the methyl isocyanate radical: [M - 57]⁺, resulting in a fragment at m/z 136, corresponding to the 4-hydroxyacetophenone cation.
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Cleavage of the acetyl group: [M - 43]⁺, leading to a fragment at m/z 150.
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Formation of the acetyl cation: A prominent peak at m/z 43.
Applications in Drug Development: A Focus on Cholinesterase Inhibition
The carbamate functional group is a well-established pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [1]These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is the basis for the therapeutic effect of several drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.
Mechanism of Cholinesterase Inhibition by Carbamates
Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases. The inhibition process involves a two-step mechanism:
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Formation of a Michaelis Complex: The carbamate inhibitor binds to the active site of the cholinesterase enzyme.
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Carbamoylation of the Active Site Serine: The carbamate group is transferred from the inhibitor to the hydroxyl group of a serine residue in the active site of the enzyme, forming a carbamoylated enzyme. This carbamoylated enzyme is inactive.
The rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme complex to regenerate the active enzyme) is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This slow regeneration of the enzyme leads to a prolonged inhibition of its activity.
Caption: Mechanism of cholinesterase inhibition by carbamates.
In-Vitro Evaluation of Cholinesterase Inhibitory Activity
The potential of 4-acetylphenyl methylcarbamate as a cholinesterase inhibitor can be assessed using an in-vitro assay, such as the Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine.
Materials:
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Acetylcholinesterase (AChE) from electric eel or human erythrocytes
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Butyrylcholinesterase (BChE) from equine serum or human plasma
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Acetylthiocholine iodide (ATCI) - substrate
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5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
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Phosphate buffer (pH 8.0)
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4-Acetylphenyl methylcarbamate (test compound)
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Donepezil or Galantamine (positive control)
Procedure:
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Preparation of Reagents: Prepare stock solutions of the enzymes, substrate, DTNB, test compound, and positive control in the appropriate buffer.
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Assay in 96-well plate:
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Add buffer, DTNB, and the test compound (at various concentrations) to the wells of a microplate.
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Initiate the reaction by adding the enzyme to each well.
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Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.
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Add the substrate (ATCI) to start the enzymatic reaction.
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Measurement: Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.
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Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
4-Acetylphenyl methylcarbamate is a molecule with a well-defined structure and accessible synthetic route. Its chemical architecture, particularly the presence of the methylcarbamate moiety, strongly suggests its potential as a cholinesterase inhibitor. The detailed spectroscopic analysis provides a robust framework for its identification and characterization. The provided experimental protocols for its synthesis and in-vitro evaluation offer a practical guide for researchers interested in exploring its biological activities. Further investigation into the cholinesterase inhibitory profile of 4-acetylphenyl methylcarbamate and its derivatives could lead to the development of novel therapeutic agents for neurodegenerative disorders. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
References
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PubChem. (4-Acetylphenyl) N-methylcarbamate. National Center for Biotechnology Information. Retrieved from: [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 57(11), 4365–4383. [Link]
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
